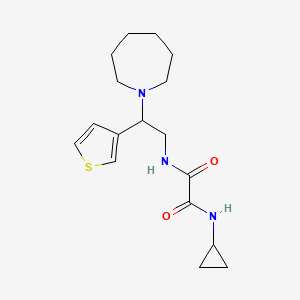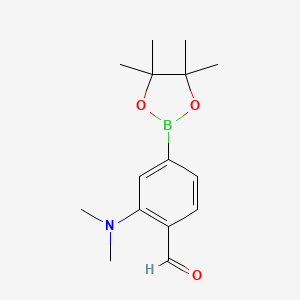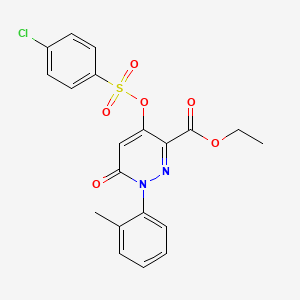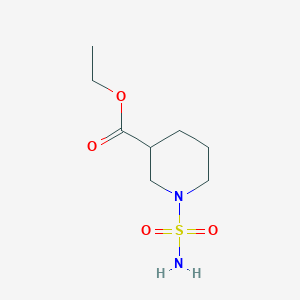![molecular formula C20H19ClN4O2S2 B2499976 Chlorhydrate de N-(3-(benzo[d]thiazol-2-yl)-6-méthyl-4,5,6,7-tétrahydrothieno[2,3-c]pyridin-2-yl)-3-méthylisoxazole-5-carboxamide CAS No. 1323623-40-0](/img/structure/B2499976.png)
Chlorhydrate de N-(3-(benzo[d]thiazol-2-yl)-6-méthyl-4,5,6,7-tétrahydrothieno[2,3-c]pyridin-2-yl)-3-méthylisoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H19ClN4O2S2 and its molecular weight is 446.97. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Des recherches récentes se sont concentrées sur les dérivés de benzothiazole en tant qu'agents antituberculeux potentiels . Ces composés ont été synthétisés et évalués pour leur activité inhibitrice contre Mycobacterium tuberculosis (M. tuberculosis).
- Certains dérivés de 3-(benzo[d]thiazol-2-yl)-4-aminoquinoléine ont été conçus et synthétisés en tant qu'inhibiteurs de la topoisomérase I .
- Les dérivés de benzothiazole, y compris ceux contenant la portion N-(3-(benzo[d]thiazol-2-yl)-6-méthyl-4,5,6,7-tétrahydrothieno[2,3-c]pyridin-2-yl), ont été explorés pour leur activité anticancéreuse .
- Les dérivés de benzothiazole ont également montré un potentiel prometteur en tant qu'agents antibactériens et antifongiques .
- L'échafaudage de benzothiazole a été associé à des propriétés anti-inflammatoires et antidiabétiques .
Activité Anti-Tuberculeuse
Inhibition de la Topoisomérase I
Propriétés Anticancéreuses
Activité Antibactérienne et Antifongique
Effets Anti-Inflammatoires et Antidiabétiques
Stratégies de Synthèse en Un Pot
Mécanisme D'action
Target of Action
The compound, also known as N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride, has been found to exhibit inhibitory activity against cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes including inflammation, pain, and fever.
Mode of Action
The compound interacts with COX-1, inhibiting its activity This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the physiological responses mediated by these molecules
Biochemical Pathways
By inhibiting COX-1, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes. The inhibition of COX-1 leads to a decrease in the production of these prostaglandins, which can result in reduced inflammation, pain, and fever.
Result of Action
The primary result of the compound’s action is the inhibition of COX-1, leading to a decrease in the production of prostaglandins . This can result in reduced physiological responses such as inflammation, pain, and fever.
Analyse Biochimique
Biochemical Properties
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the conversion of arachidonic acid to prostaglandins and thromboxanes . This inhibition can lead to anti-inflammatory effects. Additionally, molecular docking studies have demonstrated its binding affinity to specific protein receptors, suggesting potential therapeutic applications .
Cellular Effects
The compound N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride influences various cellular processes. It has been observed to induce cell cycle arrest in the S phase, upregulate pro-apoptotic proteins, and downregulate anti-apoptotic proteins . These effects lead to the activation of caspase-3 and subsequent mitochondrial dysfunction, ultimately inducing apoptosis in cancer cells . Furthermore, the compound affects cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. For example, its inhibition of COX enzymes reduces the production of prostaglandins, leading to anti-inflammatory effects . Additionally, the compound’s interaction with protein receptors has been supported by molecular docking studies, providing insights into its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride change over time. The compound’s stability and degradation have been studied extensively. It has been found to maintain its stability under specific conditions, but prolonged exposure to certain environments can lead to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of COX enzymes and prolonged induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer properties . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For instance, the compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes affect the compound’s bioavailability and efficacy, influencing its therapeutic potential.
Transport and Distribution
The transport and distribution of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments have been studied using various techniques . It has been found to accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . It has been observed to localize in the mitochondria, where it induces mitochondrial dysfunction and apoptosis in cancer cells . Additionally, its presence in the nucleus suggests potential effects on gene expression and cell signaling pathways.
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2.ClH/c1-11-9-14(26-23-11)18(25)22-20-17(12-7-8-24(2)10-16(12)28-20)19-21-13-5-3-4-6-15(13)27-19;/h3-6,9H,7-8,10H2,1-2H3,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYIUNRVCCSWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide](/img/structure/B2499897.png)
![N-[4-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide](/img/structure/B2499904.png)
![N-(3-Methoxypropyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B2499905.png)


![N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499908.png)





